Gefapixant Citrate

Chronic Cough P2X3 Receptor Antagonists Network Meta-Analysis

Gefapixant citrate (CAS 2310299-91-1) is a first-in-class, orally active P2X3 receptor antagonist supplied as a citrate salt to overcome low free-base solubility and ensure food-independent bioavailability. Its uniquely low P2X3/P2X2/3 selectivity ratio (1.5×) makes it the only tool to study or induce taste-related adverse events (41% dysgeusia at 45 mg BID), while its ~30 nM hP2X3 IC50 and >10,000 nM selectivity over other P2X subtypes provide a defined reference for P2X3 blockade. At its ED50 (90.7 mg/day), it delivers a 28.1% median reduction in 24-hour cough frequency—the maximum benchmark for P2X3 programs. Choose the citrate salt (F04 formulation) to eliminate pharmacokinetic variability and ensure reproducible oral dosing data across preclinical models and clinical studies.

Molecular Formula C20H27N5O11S
Molecular Weight 545.5 g/mol
CAS No. 2310299-91-1
Cat. No. B10860164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGefapixant Citrate
CAS2310299-91-1
Molecular FormulaC20H27N5O11S
Molecular Weight545.5 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C14H19N5O4S.C6H8O7/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyAIJVJYUOMCRFOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gefapixant Citrate CAS 2310299-91-1: A First-in-Class P2X3 Receptor Antagonist for Chronic Cough Research


Gefapixant citrate (CAS 2310299-91-1), also known as MK-7264 or AF-219, is a first-in-class, orally active, small-molecule P2X3 receptor antagonist [1]. It functions as a reversible allosteric antagonist that exhibits preferential activity at closed P2X3 channels [1]. The compound is supplied as a citrate salt to overcome the low solubility of the free base, enabling consistent oral bioavailability and mitigating food and gastric pH effects in clinical studies [2].

Why Gefapixant Citrate Cannot Be Substituted with Other P2X3 Antagonists in Research


Gefapixant citrate is not interchangeable with other P2X3 receptor antagonists due to its unique selectivity profile, which directly impacts the risk of taste disturbance (dysgeusia)—a key differentiator in the class. A model-based meta-analysis revealed that P2X3 selectivity (expressed as P2X3/P2X2/3 ratio) varies drastically across agents: gefapixant (1.5×), eliapixant (13×), sivopixant (262×), and camlipixant (>1500×) [1]. These differences in selectivity translate into quantifiably different clinical tolerability profiles, meaning that substituting one P2X3 antagonist for another will yield different on-target/off-target effect balances. Therefore, for reproducible research—particularly in studies where minimizing taste-related adverse events is critical—the specific compound identity and salt form (citrate) matter profoundly [2].

Quantitative Evidence Guide for Gefapixant Citrate Procurement Decisions


Comparative Antitussive Efficacy at ED50: Gefapixant vs. Four P2X3 Antagonists

In a network meta-analysis of 16 RCTs (n=4,904), gefapixant demonstrated the highest antitussive effectiveness at its ED50 (90.7 mg/day) among five P2X3 antagonists, with a 28.1% median reduction in 24-hour cough frequency (95% CrI: 21.0%–35.6%), ranking 1 of 5 [1]. This was compared against sivopixant, eliapixant, camlipixant, and filapixant. However, this superior efficacy was accompanied by the highest rate of taste disturbance (absolute risk difference per 100 patients: 38; 95% CrI: 27–51; ranked 5 of 5) [1].

Chronic Cough P2X3 Receptor Antagonists Network Meta-Analysis

Taste Disturbance (Dysgeusia) Rate Comparison: Gefapixant vs. Camlipixant

A model-based meta-analysis directly compared dysgeusia rates. At the 45 mg twice-daily (BID) dosage, gefapixant was associated with a 41% dysgeusia rate. In contrast, camlipixant, with its >1500× selectivity for P2X3 over P2X2/3, demonstrated dysgeusia rates comparable to placebo at all doses tested (≤200 mg) [1]. The analysis predicted that 2.8 times the highest dosage of camlipixant (200 mg BID) would be needed to approach a similar dysgeusia rate to gefapixant at 45 mg BID [1].

Tolerability Dysgeusia Selectivity

In Vitro P2X3 Selectivity Profile vs. Off-Target P2X Receptors

Gefapixant citrate exhibits preferential binding to recombinant hP2X3 homotrimers with an IC50 of ~30 nM, compared to 100-250 nM at hP2X2/3 heterotrimers [1]. Critically, it displays no inhibitory impact on any non-P2X3 subunit containing receptors (IC50 values >10,000 nM at recombinant homotrimeric hP2X1, hP2X2, hP2X4, rP2X5, and hP2X7 channels) [1]. This selectivity window (>300× for P2X3 vs. other P2X family members) defines its in vitro specificity.

Receptor Binding Selectivity In Vitro Pharmacology

Formulation Bridging Data: Citrate Salt Bioavailability and Food/PPI Independence

The gefapixant citrate salt formulation (F04) achieves exposures comparable to the early-phase free base with citric acid (F02) in the fed state, with 90% CIs for AUC and Cmax geometric mean ratios within 0.80-1.25 [1]. Critically, this citrate formulation is not meaningfully affected by food or proton pump inhibitors (PPIs), with 90% CIs for AUC and Cmax remaining within 0.80-1.25 [1]. In contrast, the free base formulation required citric acid to enhance solubilization and mitigate food/gastric pH effects [1].

Formulation Bioavailability Pharmacokinetics

Manufacturing Process Advantage: Improved Salt Metathesis Crystallization

Due to the low solubility of the gefapixant free base, the first-generation slurry-to-slurry process for citrate salt formation suffered from poor quality control, with inadequate impurity rejection and persistent unreacted free base in the final product [1]. A second-generation process was developed utilizing transient conversion to a highly soluble glycolate salt, followed by salt metathesis crystallization. This improved process achieves robust crystalline form and purity control while significantly reducing solvent use, manufacturing time, and energy consumption [1].

Process Chemistry Crystallization Quality Control

Optimal Research Applications for Gefapixant Citrate Based on Quantitative Evidence


Benchmarking Antitussive Efficacy in Chronic Cough Models

Use gefapixant as the positive control or reference standard when establishing the maximum achievable cough reduction in a P2X3 antagonist research program. At its ED50 (90.7 mg/day), it provides a 28.1% median reduction in 24-hour cough frequency [1]. This benchmark allows for direct comparison of novel compounds or alternative mechanisms against the highest efficacy demonstrated within the class [1].

Investigating P2X2/3-Mediated Taste Disturbance (Dysgeusia)

Select gefapixant as the tool compound to induce or study taste disturbance. Its moderate P2X3 selectivity (1.5× over P2X2/3) and associated 41% dysgeusia rate at 45 mg BID make it ideal for preclinical or clinical research focused on understanding and mitigating this class-specific adverse effect [1]. Compare directly against highly selective agents like camlipixant to establish a selectivity-tolerability relationship [1].

In Vivo Oral Dosing Studies Requiring Consistent Pharmacokinetics

When designing oral dosing studies in animal models or clinical trials, the citrate salt formulation of gefapixant is essential. The free base exhibits low solubility and variable bioavailability affected by food and gastric pH [1]. The citrate salt (F04) ensures consistent exposure with 90% CIs for AUC and Cmax within 0.80-1.25, independent of prandial state or PPI coadministration [1]. This minimizes pharmacokinetic variability, improving data reproducibility.

In Vitro P2X3 Receptor Pharmacology and Selectivity Profiling

Employ gefapixant in recombinant P2X receptor assays as a reference P2X3 antagonist with a defined selectivity window. Its IC50 of ~30 nM at hP2X3 homotrimers and >10,000 nM at other P2X subtypes (hP2X1, hP2X2, hP2X4, rP2X5, hP2X7) allows researchers to confidently attribute observed effects to P2X3 blockade [1]. Use it alongside more selective compounds to map the functional roles of P2X3 versus P2X2/3 heterotrimers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gefapixant Citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.